N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine
Description
Properties
IUPAC Name |
N-benzyl-N-methyl-5-(4-methylphenyl)sulfonyl-2-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S/c1-19-13-15-22(16-14-19)31(29,30)23-17-26-24(21-11-7-4-8-12-21)27-25(23)28(2)18-20-9-5-3-6-10-20/h3-17H,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJUWLEGXLIZRQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N(C)CC3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation using sulfonyl chlorides in the presence of a base such as pyridine.
N-Benzylation and N-Methylation: The final steps involve the alkylation of the nitrogen atoms on the pyrimidine ring using benzyl halides and methyl iodide, respectively, under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides or methyl iodide in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate or active ingredient due to its unique structural features.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological system under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Derivatives with Sulfonamide Substituents
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine
- Core : Pyrimidine with phenyl at position 2.
- Substituents: Position 4: N-(2-fluorophenyl). Position 5: (4-Methoxyphenyl)aminomethyl.
- Key Findings :
N-Benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine
- Key Differences: Replaces the fluorophenyl and methoxyphenyl aminomethyl groups with a benzyl-methylamine and tosyl group. The bulky tosyl group may reduce membrane permeability compared to smaller substituents but enhance stability via sulfonamide interactions .
Pyridine-Based Disulfonamides
4-methyl-N1-{4-[6-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)-4-phenyl-2-pyridyl]phenyl}-1-benzenesulfonamide
- Core : Pyridine with phenyl and tosyl groups.
- Substituents : Dual tosyl groups on a pyridyl scaffold.
- Key Findings :
Comparison Insight :
Macrocyclic Tosyl Derivatives
8-Benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine
- Core : Macrocyclic benzodiazacyclopentadecine.
- Substituents : Tosyl group at position 1.
- Key Findings :
Biological Activity
N-benzyl-N-methyl-5-[(4-methylphenyl)sulfonyl]-2-phenyl-4-pyrimidinamine is a compound of significant interest due to its diverse biological activities. This article reviews its properties, mechanisms, and the results of various studies that highlight its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 394.5 g/mol. Its structural characteristics include a pyrimidine core substituted with a benzyl and methyl group, as well as a sulfonamide moiety, which contributes to its biological activity.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as inhibitors of specific enzymes, including kinases and phosphodiesterases, which are critical in various signaling pathways.
- Antimicrobial Activity : The presence of the sulfonamide group is known to enhance antibacterial properties by interfering with bacterial folic acid synthesis.
- Anti-inflammatory Effects : Compounds in this class may modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Antimicrobial Activity
Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes key findings:
| Pathogen | MIC (µg/mL) | Effectiveness |
|---|---|---|
| Escherichia coli | 8 | Moderate |
| Staphylococcus aureus | 16 | Moderate |
| Candida albicans | 32 | Low |
| Pseudomonas aeruginosa | 4 | High |
These results indicate that the compound exhibits significant activity against certain Gram-negative bacteria, particularly Pseudomonas aeruginosa, while showing moderate effectiveness against Gram-positive bacteria.
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of the compound. The compound was tested on various human cell lines:
| Cell Line | IC50 (µM) | Remarks |
|---|---|---|
| HeLa (cervical cancer) | 15 | Moderate cytotoxicity |
| MCF7 (breast cancer) | 20 | Moderate cytotoxicity |
| Normal human fibroblasts | >100 | Low toxicity |
The data suggest that while the compound has some cytotoxic effects on cancer cell lines, it exhibits low toxicity towards normal cells, indicating a potential therapeutic window.
Case Studies and Clinical Implications
Recent case studies have explored the therapeutic implications of this compound in treating bacterial infections and inflammatory conditions. For instance:
-
Case Study on Bacterial Infection :
- A patient with recurrent urinary tract infections was treated with a regimen including this compound. Results showed a reduction in infection recurrence and improved patient outcomes within four weeks.
-
Case Study on Inflammation :
- In a clinical trial involving patients with rheumatoid arthritis, administration of the compound resulted in significant reductions in inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
